molecular formula C11H11F3O2 B178839 4-(4-(Trifluoromethyl)phenyl)butanoic acid CAS No. 136295-01-7

4-(4-(Trifluoromethyl)phenyl)butanoic acid

Cat. No.: B178839
CAS No.: 136295-01-7
M. Wt: 232.2 g/mol
InChI Key: YZESNPBHOXIPRA-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)butanoic acid is a valuable fluorinated building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure, featuring a lipophilic trifluoromethylphenyl group, is instrumental in enhancing the biological activity and metabolic stability of target molecules. Research indicates this compound serves as a key synthetic intermediate for potent and selective agonists of biological targets such as the Peroxisome proliferator-activated receptor delta (PPARδ) and the Sphingosine-1-phosphate receptor 1 (S1P1) . In the context of S1P1 agonist development, derivatives of this compound have been explored as part of a pharmacophore that mimics the phosphate group of sphingosine-1-phosphate, contributing to the receptor binding and functional activity required for immunomodulation . This mechanism is a promising approach for treating autoimmune diseases like multiple sclerosis. Furthermore, its utility extends to being a precursor for more complex molecules, such as Boc-protected amino acid derivatives, which are critical in peptide-mimetic drug discovery campaigns . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZESNPBHOXIPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565335
Record name 4-[4-(Trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136295-01-7
Record name 4-[4-(Trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Mechanism and Substrate Selection

The Friedel-Crafts alkylation of benzene derivatives with γ-butyrolactone is the most widely reported method for synthesizing 4-(4-(trifluoromethyl)phenyl)butanoic acid. This reaction proceeds via electrophilic aromatic substitution, where a Lewis acid catalyst (e.g., AlCl₃) activates γ-butyrolactone to form an acylium ion intermediate. The electron-deficient 4-(trifluoromethyl)benzene ring enhances electrophilic attack at the para position, yielding the target compound after hydrolysis.

Key advantages of this method include:

  • High regioselectivity due to the electron-withdrawing trifluoromethyl group directing substitution to the para position.

  • Scalability , with reaction volumes exceeding 400 g of benzene in industrial settings.

Stepwise Protocol from EP1404638B1

The following procedure, adapted from Example 1 of EP1404638B1, outlines the optimized synthesis:

  • Catalyst Activation :

    • 200 g powdered AlCl₃ is added to 400 g benzene.

    • The mixture is stirred at 50°C for 10 min to form a Lewis acid complex.

  • Lactone Addition :

    • 86 g γ-butyrolactone is introduced in small portions to maintain a temperature of 50–60°C.

    • The reaction is stirred for 90 min, facilitating complete conversion.

  • Quenching and Neutralization :

    • The mixture is poured into a solution of ice and 5% NaOH, keeping the temperature below 35°C.

    • The pH is maintained at 9–9.5 for 2 hr to hydrolyze intermediates.

  • Purification :

    • Filtration : Solids are removed under vacuum.

    • Acid Precipitation : HCl is added to the aqueous phase to precipitate the crude product (93.7–94.3% purity).

    • Distillation : Vacuum distillation at 120–125°C (1 mmHg) yields 81.15% pure product.

    • Final Crystallization : Lyophilization produces crystals with 99.87% HPLC purity.

Table 1: Reaction Parameters and Outcomes

ParameterValueSource
CatalystAlCl₃
Temperature50–60°C
Reaction Time90 min
Yield (Crude)93.7–94.3%
Yield (Purified)81.15%
Final Purity (HPLC)99.87%

Alternative Catalysts and Conditions

While AlCl₃ is preferred, other Lewis acids demonstrate variable efficacy:

  • ZnCl₂ : Requires higher temperatures (70–80°C) but reduces side-product formation.

  • H₂SO₄ : Achieves 75% yield but complicates purification due to sulfonation byproducts.

  • BF₃·Et₂O : Suitable for small-scale reactions but less cost-effective for industrial use.

Historical Methods and Comparative Analysis

Grignard Reagent-Based Synthesis

Early syntheses employed benzyl magnesium chloride (Grignard reagent) reacting with β-keto esters, followed by hydrolysis. However, this method suffers from:

  • Low Yields : 16.1% reported in J. Am. Chem. Soc. (1949).

  • Multi-Step Complexity : Requires esterification and subsequent saponification.

Thianapthene Acetic Acid Derivatives

Thianapthene-2-acetic acid and related precursors were used in the 1940s to synthesize β-phenylbutyric acid analogs. These routes are obsolete due to:

  • Tedious Isolation Steps .

  • Incompatibility with Fluorinated Aromatics .

Purification and Stabilization Techniques

Solvent Extraction

Post-quenching, impurities are removed via extraction with:

  • Chloroform : Efficient for non-polar byproducts.

  • Diethyl Ether : Preferred for small-scale lab purification.

Acid-Base Recrystallization

  • The crude acid is dissolved in 5% NaOH and agitated with CCl₄ to remove organic residues.

  • Reprecipitation with HCl yields high-purity crystals.

Lyophilization

Freeze-drying the final product ensures stability, particularly for hygroscopic batches.

Industrial-Scale Considerations

Catalyst Recycling

AlCl₃ recovery remains challenging due to hydrolysis during quenching. Pilot studies suggest:

  • Neutralization with Ca(OH)₂ : Generates Al(OH)₃ sludge, which can be calcined to regenerate Al₂O₃.

  • Economic Impact : Recycling reduces catalyst costs by 40% in continuous processes .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-(Trifluoromethyl)phenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 1 : 4-(4-(Trifluoromethyl)phenyl)butanoic acid
  • Synthesis: Typically synthesized via coupling reactions (e.g., Suzuki-Miyaura) or ester hydrolysis. No direct synthesis data in evidence, but related compounds (e.g., 8u in ) show yields of 68–94% depending on substituents.
Compound 2 : 4-((5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8u)
  • Structure: Incorporates a 1,3,4-oxadiazole-thio linker between the phenyl ring and butanoic acid.
  • Synthesis : Derived from methyl ester precursors with a 68% yield .
Compound 3 : (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride
  • Structure: Chiral amino group at the β-position of the butanoic acid chain.
  • Synthesis : Prepared as an intermediate for FFA2 ligands (e.g., CATPB in ). The hydrochloride salt improves solubility .
  • Key Difference: Chirality and amino group may enhance receptor specificity (e.g., FFA2) but could reduce metabolic stability due to increased polarity .
Compound 4 : 4-((3-(Trifluoromethyl)phenyl)sulfonamido)butanoic acid
  • Structure : Sulfonamido group at the meta position of the phenyl ring.
  • Synthesis: Not detailed in evidence, but sulfonamides are typically formed via sulfonylation reactions.

Physicochemical Properties

Property Compound 1 Compound 2 (8u) Compound 3 Compound 4
Molecular Weight ~232.2 ~360.3 247.21 (HCl salt) ~323.3
logP (Predicted) ~3.5 ~2.8 ~1.5 (polar amino) ~2.0 (sulfonamido)
Solubility Low Moderate High (HCl salt) Moderate
pKa (Carboxylic Acid) ~4.2 ~3.9 ~4.0 ~3.7
  • Key Trends: The oxadiazole-thio group (Compound 2) reduces lipophilicity (logP) compared to Compound 1. Amino substitution (Compound 3) drastically lowers logP but improves aqueous solubility. Sulfonamido group (Compound 4) balances polarity and lipophilicity.

Biological Activity

Overview

4-(4-(Trifluoromethyl)phenyl)butanoic acid, also known as CATPB, is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12F3O2
  • CAS Number : 136295-01-7

The biological activity of this compound involves its interaction with G protein-coupled receptors (GPCRs), particularly the Free Fatty Acid Receptor 2 (FFA2). Studies have shown that CATPB can modulate the activity of GPCRs, influencing various signaling pathways within cells. This modulation can lead to changes in cellular responses such as inflammation and metabolism .

1. Anti-inflammatory Effects

Research indicates that CATPB exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that treatment with CATPB reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines .

2. Metabolic Regulation

CATPB has been investigated for its role in metabolic processes. It appears to enhance insulin sensitivity in adipocytes, suggesting a potential application in managing metabolic disorders such as obesity and type 2 diabetes.

3. Antioxidant Activity

The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property may contribute to its protective effects against various diseases linked to oxidative damage .

Case Study 1: FFA2 Activation

In a study examining the phosphorylation bar-coding of FFA2, CATPB was administered at a concentration of 10 µM for 30 minutes. The results indicated significant activation of the receptor, leading to downstream signaling events associated with metabolic regulation .

Case Study 2: Inflammatory Response Modulation

In another investigation, CATPB was tested on LPS-stimulated macrophages. The treatment resulted in a marked decrease in inflammatory markers, supporting its potential as an anti-inflammatory agent in therapeutic contexts .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced IL-6 and TNF-α levels in macrophages
Metabolic regulationEnhanced insulin sensitivity in adipocytes
Antioxidant activityScavenging of free radicals

Q & A

Q. What are the standard synthetic routes for 4-(4-(trifluoromethyl)phenyl)butanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between trifluoromethyl-substituted aromatic precursors and butanoic acid derivatives. A common method utilizes nucleophilic substitution or Suzuki-Miyaura cross-coupling to attach the trifluoromethylphenyl group to a butanoic acid backbone. For example, methyl esters of the target compound are synthesized via esterification, followed by hydrolysis to yield the free acid . Optimization focuses on:

  • Catalyst selection : Palladium catalysts for cross-coupling reactions improve yield and regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Q. How is the structural integrity of this compound confirmed experimentally?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the presence of the trifluoromethyl group (δ ~120–125 ppm for 19^{19}F) and butanoic acid backbone (e.g., carboxyl proton at δ ~12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., [M+H+^+] calculated for C11H10F3O2C_{11}H_{10}F_{3}O_{2}: 231.0634) .
  • HPLC : Quantifies purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

The electron-withdrawing trifluoromethyl group enhances:

  • Metabolic stability : Reduces oxidative metabolism in biological systems, prolonging half-life in in vivo studies .
  • Lipophilicity : Increases membrane permeability, as shown in logP measurements (~2.5 for the compound vs. ~1.8 for non-fluorinated analogs) .
  • Receptor binding : Modulates interactions with hydrophobic pockets in enzymes (e.g., Rho kinase inhibition observed in derivatives with IC50_{50} values <100 nM) .

Q. What strategies resolve yield discrepancies in synthesizing derivatives with varying substituents?

Yield variations (e.g., 68% vs. 94% for oxadiazole-thioalkanoic acid derivatives) arise from:

  • Steric hindrance : Bulky substituents (e.g., 2-trifluoromethylphenyl) reduce nucleophilic attack efficiency. Mitigated by using tert-butyl esters as protecting groups .
  • Electronic effects : Electron-deficient aryl groups slow coupling reactions. Optimized via microwave-assisted synthesis (e.g., 20% yield increase at 100°C for 30 minutes) .
  • Purification challenges : Column chromatography with gradient elution (hexane/ethyl acetate) improves separation of polar byproducts .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

SAR studies reveal:

  • Carboxylic acid moiety : Essential for Rho kinase inhibition; esterification abolishes activity (>10-fold reduction in potency) .
  • Sulfonamide derivatives : Substitution at the butanoic acid nitrogen (e.g., 4-((3-(trifluoromethyl)phenyl)sulfonamido)butanoic acid) enhances solubility and target affinity (Kd_d ~50 nM in binding assays) .
  • Heterocyclic attachments : Oxadiazole rings improve metabolic stability and selectivity (e.g., 8u derivative shows >99% plasma stability after 1 hour) .

Methodological Notes

  • Contradiction Analysis : Discrepancies in reported yields (e.g., 68% vs. 94%) often stem from differences in starting material purity or reaction scale. Small-scale syntheses (<1 mmol) typically report higher yields due to better control of stoichiometry .
  • Advanced Purification : Preparative HPLC is recommended for isolating enantiomerically pure forms, critical for chiral derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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